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molecular formula FeH2O4S B104354 Ferrous sulfate CAS No. 7720-78-7

Ferrous sulfate

Cat. No. B104354
M. Wt: 153.93 g/mol
InChI Key: MVZXTUSAYBWAAM-UHFFFAOYSA-N
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Patent
US05624650

Procedure details

The method of claim 27 wherein the solution of iron sulfate is contacted with aqueous ammonium nitrate at a temperature of about 90° C. to about 150° C. to form a solution of ammonium jarosite and/or ferric ammonium sulfate.
Name
iron sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Fe+2:6].[N+:7]([O-])([O-])=O.[NH4+]>>[NH4+:7].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[O-:4][S:1]([O-:5])(=[O:3])=[O:2].[Fe+3:6] |f:0.1,2.3,4.5.6.7|

Inputs

Step One
Name
iron sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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